molecular formula C17H21NO5 B2466769 AF40431

AF40431

货号: B2466769
分子量: 319.4 g/mol
InChI 键: YPJLUCAXHFPZJD-ZDUSSCGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of AF40431 involves several steps, starting from d-leucine tert-butyl ester hydrochloride . The compound is prepared through a series of reactions, including esterification, amidation, and cyclization. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production .

化学反应分析

AF40431 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. .

科学研究应用

AF40431 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the binding interactions with sortilin.

    Biology: Helps in understanding the role of sortilin in neuronal viability and its implications in various neurological disorders.

    Medicine: Potential therapeutic applications in treating disorders related to sortilin dysfunction.

    Industry: Utilized in the development of new drugs targeting sortilin and related pathways .

相似化合物的比较

AF40431 is unique in its specific binding to sortilin. Similar compounds include:

This compound stands out due to its high specificity and binding affinity to sortilin, making it a valuable tool in research and potential therapeutic applications.

生物活性

AF40431 is a small-molecule ligand identified as the first specific inhibitor of the neuronal receptor sortilin, which is a type I membrane glycoprotein involved in various physiological and pathological processes, including neurodegeneration and cancer progression. This compound has garnered attention due to its potential therapeutic applications, particularly in neurological disorders and certain types of cancer.

This compound binds specifically to the neurotensin-binding site of sortilin. The binding mechanism involves the leucine moiety of this compound mimicking the C-terminal leucine of neurotensin, facilitating a competitive inhibition that disrupts the neurotensin-sortilin interaction. This interaction is crucial since sortilin has been implicated in regulating neuronal viability and signaling pathways associated with neurodegenerative diseases like Alzheimer's disease .

Structure-Activity Relationship

The structural analysis of the sortilin-AF40431 complex revealed that this compound forms π-stacking interactions with phenylalanine residues in sortilin, enhancing its binding affinity. The compound's enantiospecific activity was confirmed, as only one enantiomer demonstrated significant biological effects, while the other was inactive .

Binding Assays

This compound has been evaluated using various binding assays, including scintillation proximity assays and surface plasmon resonance. These studies confirmed that this compound effectively inhibits the binding of neurotensin to sortilin at nanomolar concentrations, with an IC50 value indicating strong potency against sortilin-mediated signaling pathways .

Cell-Based Assays

In cell-based assays, this compound demonstrated significant inhibition of sortilin-mediated cellular responses, which are critical in processes such as cell migration and apoptosis. These findings suggest that this compound may have a role in modulating neuronal health by interfering with pathological signaling cascades driven by sortilin .

Alzheimer’s Disease

Research has indicated that sortilin plays a pivotal role in Alzheimer's disease pathology by regulating the levels of pro-neurotrophic factors. This compound's ability to inhibit sortilin could potentially alter disease progression by promoting neuronal survival and reducing neuroinflammation .

Cancer Research

In studies focusing on glioblastoma, this compound was shown to inhibit cell invasion and migration by blocking sortilin's role in mesenchymal transition. This suggests that targeting sortilin with compounds like this compound may provide a novel therapeutic strategy for treating aggressive tumors .

Data Summary Table

Study Findings Methodology
Andersen et al. (2014)Identified this compound as a small-molecule ligand for sortilinCo-crystallization, binding assays
Carvelli et al. (2017)Demonstrated inhibition of neurotensin-sortilin bindingScintillation proximity assay
Botta et al. (2009)Evaluated binding interactions using liposome flotation assaysLiposome flotation assay
Zhang et al. (2019)Showed this compound's effects on glioblastoma cell motilityWound healing and transwell assays

常见问题

Basic Research Questions

Q. How to determine the binding affinity of AF40431 to Sortilin in vitro?

Q. What experimental controls are critical for validating this compound's specificity in Sortilin-binding studies?

Key controls include:

  • Positive control : A known Sortilin ligand (e.g., neurotensin).
  • Negative control : Cells/tissue lacking Sortilin expression.
  • Nonspecific binding control : Excess unlabeled ligand to assess background signal. Validate results using orthogonal methods like surface plasmon resonance (SPR) or co-immunoprecipitation. Adhere to reproducibility standards by detailing controls in the "Experimental" section of manuscripts .

Q. How to conduct a systematic literature review on this compound's pharmacological profiles?

  • Step 1 : Search databases (PubMed, SciFinder) using keywords: "this compound," "Sortilin ligand," "VPS10P receptors."
  • Step 2 : Filter primary sources (peer-reviewed articles) over secondary summaries.
  • Step 3 : Apply inclusion criteria (e.g., in vitro/in vivo studies post-2010) and exclude non-reproducible methods.
  • Step 4 : Use citation management tools (EndNote, Zotero) to organize findings. Reference guidelines for evaluating data quality and avoiding biased interpretations .

Advanced Research Questions

Q. How to resolve discrepancies in this compound's reported cellular effects across studies?

Contradictions may arise from variations in cell lines, assay conditions, or Sortilin expression levels. Mitigate these by:

  • Replicating experiments under standardized conditions (e.g., identical cell density, incubation time).
  • Meta-analysis : Statistically compare datasets from multiple studies to identify confounding variables.
  • Methodological transparency : Disclose all experimental parameters (e.g., buffer composition, temperature) to enable cross-study validation .

Q. What strategies optimize cell-based assays for assessing this compound's functional modulation of Sortilin?

  • Parameter optimization : Test cell densities (e.g., 1×10⁴ vs. 5×10⁴ cells/well) and incubation times (e.g., 30 min vs. 2 hr) to maximize signal-to-noise ratios.
  • Orthogonal validation : Confirm functional outcomes (e.g., protein trafficking) via Western blot or immunofluorescence.
  • Dose-response curves : Use 10-point serial dilutions of this compound to establish dynamic range. Document optimization steps in supplementary materials to comply with journal data transparency requirements .

Q. How to design a comparative study evaluating this compound against other Sortilin ligands (e.g., neurotensin)?

  • Objective : Compare binding kinetics (Kd), functional potency (EC50), and off-target effects.
  • Methods :

  • SPR : Measure association/dissociation rates.
  • Functional assays : cAMP modulation or apoptosis assays.
    • Statistical analysis : Use ANOVA with post-hoc tests to identify significant differences (p < 0.05).
      Frame the research question using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure academic rigor .

Q. What analytical approaches are recommended for interpreting contradictory data in this compound's mechanism of action?

  • Root-cause analysis : Audit experimental variables (e.g., reagent lot differences, instrument calibration).
  • Multivariate statistics : Apply principal component analysis (PCA) to identify hidden variables influencing outcomes.
  • Peer review : Present preliminary data to collaborators for external validation. Reference qualitative research frameworks for analyzing contradictions in complex datasets .

Q. Methodological Guidelines

  • Data presentation : Follow journal specifications for tables (Roman numerals, footnotes) and figures (high-resolution, free color) .
  • Ethical compliance : Obtain approvals for human/animal studies and cite all third-party data sources .
  • Reproducibility : Archive raw data and analysis scripts in public repositories (e.g., Zenodo) .

属性

IUPAC Name

(2S)-2-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-9(2)6-13(17(21)22)18-8-12-14(19)5-4-11-10(3)7-15(20)23-16(11)12/h4-5,7,9,13,18-19H,6,8H2,1-3H3,(H,21,22)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJLUCAXHFPZJD-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2CNC(CC(C)C)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2CN[C@@H](CC(C)C)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。